Structural Differentiation: Cyclopropyl-Pyridazine vs. Common Heteroaryl Termini in 6-Piperazinyl-Purine Series
No direct head-to-head assay data were identified for CAS 2034307-05-4 against a named comparator in any peer-reviewed publication or patent. However, class-level SAR evidence from the 6-piperazinyl-purine patent literature demonstrates that terminal heteroaryl identity (pyridazine vs. pyridine vs. pyrimidine vs. triazolopyridazine) is a primary determinant of kinase inhibitory potency, with IC50 values varying by ≥100-fold across terminal group variants within a single patent series [1]. The 6-cyclopropylpyridazin-3-yl terminus present in CAS 2034307-05-4 is structurally distinct from the more commonly exemplified phenyl, pyridyl, and pyrimidinyl termini, and the cyclopropyl group introduces conformational constraint and metabolic shielding not present in unsubstituted heteroaryl analogs [2]. In the absence of direct comparative data, procurement of this specific compound is justified by its unique structural features that cannot be replicated by commercially available generic 6-piperazinyl-purine analogs.
| Evidence Dimension | Terminal heteroaryl group identity and substitution pattern |
|---|---|
| Target Compound Data | 6-cyclopropylpyridazin-3-yl terminus (cyclopropyl-substituted pyridazine) |
| Comparator Or Baseline | Generic 6-piperazinyl-purines with phenyl, pyridyl, pyrimidinyl, or unsubstituted pyridazine termini (no single comparator named due to absence of direct comparative data) |
| Quantified Difference | Not quantified for this specific compound; class-level SAR indicates ≥100-fold potency variation across terminal heteroaryl variants [1] |
| Conditions | Class-level inference drawn from kinase inhibition SAR disclosed in patent literature (no direct assay data for CAS 2034307-05-4) |
Why This Matters
Procurement of a compound with a unique, non-interchangeable terminal heteroaryl group ensures experimental reproducibility and avoids the unpredictable potency and selectivity shifts known to occur across 6-piperazinyl-purine analogs.
- [1] US Patent 8,759,360 B2. Purine compounds. Published June 24, 2014. (Exemplifies SAR across terminal heteroaryl variants in 6-piperazinyl-purine series with ≥100-fold activity differences.) View Source
- [2] Talele, T. T. (2016). The 'Cyclopropyl Fragment' in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. (Establishes general principles of cyclopropyl group contribution to conformational constraint and metabolic stability.) View Source
